molecular formula C11H14N2O B1472406 2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine CAS No. 1557437-70-3

2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine

Cat. No.: B1472406
CAS No.: 1557437-70-3
M. Wt: 190.24 g/mol
InChI Key: QSFOMQSFRIIEJB-UHFFFAOYSA-N
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Description

The compound “2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine” is a type of benzoxazole derivative. Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They are encountered in various natural products and are used in drug and agrochemical discovery programs .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years . A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been characterized by 1H NMR, 13C NMR, and mass spectroscopy . In silico molecular docking studies were carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .


Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For example, some benzoxazole compounds have been found to be white solids with melting points ranging from 152-156°C .

Mechanism of Action

While the specific mechanism of action for “2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine” is not mentioned in the retrieved papers, benzoxazole derivatives have been found to have a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .

Safety and Hazards

While specific safety and hazard information for “2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine” is not available in the retrieved papers, general precautions for handling benzoxazole derivatives include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Benzoxazole derivatives have shown potential in various fields, prompting many researchers to explore the potential applicability of this important pharmacophoric scaffold . Future research may focus on developing new synthetic pathways and exploring the wide range of pharmacological applications of benzoxazole derivatives .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFOMQSFRIIEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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